molecular formula C18H15ClN2O2 B4757081 N-benzyl-5-(3-chlorophenyl)-N-methyl-1,2-oxazole-3-carboxamide

N-benzyl-5-(3-chlorophenyl)-N-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B4757081
M. Wt: 326.8 g/mol
InChI Key: LBGHTSOBJHEZHI-UHFFFAOYSA-N
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Description

N-benzyl-5-(3-chlorophenyl)-N-methyl-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and a methyl group attached to an oxazole ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-(3-chlorophenyl)-N-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.

    Chlorophenyl Group Addition: The chlorophenyl group can be added through a Friedel-Crafts acylation reaction using chlorobenzoyl chloride and a Lewis acid catalyst.

    Methylation: The final step involves the methylation of the amide nitrogen using methyl iodide and a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-(3-chlorophenyl)-N-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides and bases such as sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, reduced forms of the compound, and substituted benzyl or chlorophenyl derivatives.

Scientific Research Applications

N-benzyl-5-(3-chlorophenyl)-N-methyl-1,2-oxazole-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-5-(3-chlorophenyl)-N-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N-benzyl-5-(3-chlorophenyl)-N-methyl-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:

    N-benzyl-5-chloropyrazine-2-carboxamide: This compound has a similar structure but with a pyrazine ring instead of an oxazole ring.

    N-benzyl-5-(4-chlorophenyl)-N-methyl-1,2-oxazole-3-carboxamide: This compound has a similar structure but with a different position of the chlorine atom on the phenyl ring.

    N-benzyl-5-(3-bromophenyl)-N-methyl-1,2-oxazole-3-carboxamide: This compound has a similar structure but with a bromine atom instead of a chlorine atom on the phenyl ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-benzyl-5-(3-chlorophenyl)-N-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-21(12-13-6-3-2-4-7-13)18(22)16-11-17(23-20-16)14-8-5-9-15(19)10-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGHTSOBJHEZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=NOC(=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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